molecular formula C14H14O B1370200 4-(3,5-Dimethylphenyl)phenol CAS No. 896427-71-7

4-(3,5-Dimethylphenyl)phenol

Cat. No.: B1370200
CAS No.: 896427-71-7
M. Wt: 198.26 g/mol
InChI Key: XOFCSEHNWYJNIO-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)phenol: is an organic compound with the molecular formula C₁₄H₁₄O It is a derivative of phenol, where the phenyl group is substituted with two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-Dimethylphenyl)phenol typically involves the reaction of 3,5-dimethylphenol with a phenylating agent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst to couple 3,5-dimethylphenylboronic acid with a halogenated phenol under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process starting from xylene. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3,5-Dimethylphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenyl)phenol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 4-(3,5-Dimethylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual methyl substitution on the phenyl ring enhances its stability and reactivity compared to other phenol derivatives .

Properties

IUPAC Name

4-(3,5-dimethylphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-7-11(2)9-13(8-10)12-3-5-14(15)6-4-12/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFCSEHNWYJNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597209
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896427-71-7
Record name 3',5'-Dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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